3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one
Description
BenchChem offers high-quality 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-(aminomethyl)piperidin-1-yl]-1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)6-14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWQIISMKPKUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is the Serine/threonine-protein kinase Chk1. This kinase plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA.
Mode of Action
The compound 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one interacts with its target, the Serine/threonine-protein kinase Chk1, to mediate cell cycle arrest and activate DNA repair mechanisms
Biochemical Pathways
The biochemical pathways affected by 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one are related to cell cycle regulation and DNA repair. By interacting with the Serine/threonine-protein kinase Chk1, this compound can influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one’s action involve the arrest of the cell cycle and the activation of DNA repair mechanisms These effects are a result of the compound’s interaction with the Serine/threonine-protein kinase Chk1
Biological Activity
3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is a compound of interest due to its potential therapeutic applications. The presence of a piperidine ring and trifluoromethyl group suggests that it may exhibit significant biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Piperidine moiety: Contributes to the pharmacological profile.
- Trifluoromethyl group: Enhances lipophilicity and metabolic stability.
The biological activity of 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one is thought to involve modulation of neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors of certain enzymes or receptors involved in pain pathways and neuroinflammation.
Efficacy in Pain Models
In studies examining antinociceptive properties, this compound demonstrated significant effects in models of neuropathic pain. For instance, it was evaluated alongside established analgesics like pregabalin. The results indicated that:
- Antiallodynic Effects: The compound reduced tactile allodynia in the von Frey test with effective doses comparable to pregabalin.
- Motor Coordination: No significant motor deficits were observed at therapeutic doses, indicating a favorable safety profile.
| Compound | ED50 (mg/kg) | Motor Coordination Impact |
|---|---|---|
| 3-(4-(Aminomethyl)piperidin-1-yl)-1,1,1-trifluoropropan-2-one | 1.5 | None |
| Pregabalin | 15.4 | None |
Neuroprotective Effects
Microscopic examinations post-treatment revealed that the compound may also exert neuroprotective effects by enhancing nerve growth factor (NGF) levels, which are crucial for the survival and maintenance of neurons.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Neuropathic Pain Management: In a chronic constriction injury (CCI) model in mice, the compound showed promise as a novel analgesic with minimal side effects.
- Neurodegenerative Disease Models: The compound's ability to modulate NGF levels suggests potential applications in neurodegenerative diseases where NGF is implicated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
